molecular formula C2H10Cl2N2O8 B7779069 Ethylene diamine diperchlorate

Ethylene diamine diperchlorate

Cat. No.: B7779069
M. Wt: 261.01 g/mol
InChI Key: PBAKXNVJDXWYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylene diamine diperchlorate (C₂H₁₀Cl₂N₂O₈) is a highly reactive and hazardous chemical compound classified as a forbidden substance in air transport due to its explosive nature . Its structure consists of an ethylene diamine backbone coordinated with two perchlorate (ClO₄⁻) groups . This compound is of significant interest in specialized scientific research, particularly in the field of energetic materials. A key research application involves its use in the formulation of primary explosives and initiating explosives . Studies have explored its combination with other compounds, such as in a eutectic mixture with triethylene diamine perchlorate, to create formulations with improved performance metrics, including lower moisture absorption and higher explosive output power . The compound is typically synthesized through a neutralization reaction of ethylene diamine with perchloric acid . Owing to its sensitive and hazardous properties, this compound is strictly for use in controlled laboratory settings by qualified researchers. It is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, and must never be used for human or veterinary applications .

Properties

IUPAC Name

2-azaniumylethylazanium;diperchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2.2ClHO4/c3-1-2-4;2*2-1(3,4)5/h1-4H2;2*(H,2,3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAKXNVJDXWYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[NH3+])[NH3+].[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H10Cl2N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15718-71-5
Record name Ethylene diamine diperchlorate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Ethylene diamine diperchlorate can be synthesized through the reaction of ethylene diamine with perchloric acid. The reaction typically involves mixing ethylene diamine with an aqueous solution of perchloric acid under controlled conditions to form the diperchlorate salt. The reaction is exothermic and requires careful temperature control to prevent decomposition or unwanted side reactions .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to handle larger quantities. The process involves the same basic reaction but may include additional steps for purification and stabilization of the final product .

Chemical Reactions Analysis

Ethylene diamine diperchlorate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different nitrogen oxides and other by-products.

    Reduction: Reduction reactions can lead to the formation of ethylene diamine and other reduced species.

    Substitution: It can undergo substitution reactions where the perchlorate groups are replaced by other functional groups.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications in Explosives

1. Primary Explosives
EDDP is utilized as a primary explosive due to its sensitivity to initiation through heat or shock. It is often combined with other compounds to enhance its explosive characteristics. For example, a eutectic mixture of EDDP with triethylene diamine perchlorate has been developed, which exhibits improved performance metrics such as lower moisture absorption and higher explosive output power .

2. Initiating Explosives
The compound is particularly noted for its use in initiating explosives, where it serves as a reliable detonator. Its formulation allows for effective energy transfer during detonation, making it suitable for military and industrial applications .

Applications in Chemical Synthesis

1. Chelating Agents
EDDP acts as a precursor for the synthesis of chelating agents, which are essential in various industrial processes. For instance, ethylenediamine itself is a key ingredient in the production of EDTA (ethylenediaminetetraacetic acid), widely used in agriculture and pharmaceuticals for its ability to bind metal ions .

2. Pharmaceutical Applications
The compound is also explored for potential pharmaceutical applications, particularly due to its ability to form complexes with metal ions that may have therapeutic effects. Research indicates that derivatives of ethylenediamine possess bioactive properties that could be harnessed for drug development .

Case Studies

Study Application Findings
Cobalt(II) Perchlorate ReactionCoordination ChemistryThe reaction of EDDP with cobalt(II) perchlorate led to the formation of stable complexes, demonstrating its utility in coordination chemistry .
EDDP as an ExplosiveMilitary ApplicationsA study on the eutectic explosive formulation highlighted its advantages over traditional explosives, including reduced environmental impact and enhanced safety during handling .

Mechanism of Action

The mechanism of action of ethylene diamine diperchlorate involves its high reactivity due to the presence of the perchlorate groups. These groups can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Ethanol Amine Dinitrate (C₂H₆N₂O₆)

  • Applications: No specific uses are mentioned, but it is listed as a forbidden substance in air transport .
  • Hazard Profile : Likely explosive, similar to ethylene diamine diperchlorate. Both compounds share nitro/perchlorate groups contributing to instability.
  • Regulatory Status : Prohibited in air transport .

Ethylene Glycol Dinitrate (C₂H₄N₂O₆)

  • Applications : Historically used in explosives.
  • Hazard Profile : High reactivity and explosive nature, akin to this compound .
  • Regulatory Status : Forbidden in air transport .

Ethylenediamine Dihydrochloride (C₂H₁₀Cl₂N₂)

  • Applications : Used as a precursor in pharmaceutical synthesis and laboratory research. It facilitates chelation and binding processes in biological systems .
  • Regulatory Status : Approved for controlled laboratory use .

Ethylene Diamine Tetraacetic Acid (EDTA, C₁₀H₁₆N₂O₈)

  • Applications : Widely used as a chelating agent in food preservation, medical treatments (e.g., heavy metal detoxification), and industrial processes (e.g., water treatment) .
  • Hazard Profile: Low toxicity with proper use; non-explosive and stable under standard conditions .
  • Regulatory Status : Approved for use in food, pharmaceuticals, and cosmetics .

Comparative Data Tables

Table 1: Key Properties of Ethylene Diamine Derivatives

Compound Chemical Formula Applications Hazard Classification References
This compound C₂H₈N₂·2HClO₄ Limited (hazardous) Forbidden in air transport
Ethylenediamine dihydrochloride C₂H₁₀Cl₂N₂ Pharmaceutical research Laboratory chemical
EDTA C₁₀H₁₆N₂O₈ Chelation in food, medicine, industry Generally safe
Ethanol amine dinitrate C₂H₆N₂O₆ Unknown (forbidden) Forbidden in air transport
Ethylene glycol dinitrate C₂H₄N₂O₆ Explosives Forbidden in air transport

Table 2: Hazard and Regulatory Comparison

Compound Reactivity Storage Requirements Regulatory Status
This compound High Not specified (forbidden) UN banned
Ethylenediamine dihydrochloride Moderate Ventilated area Lab use only
EDTA Low Standard chemical storage Approved in multiple sectors

Research and Industrial Implications

  • Safety vs. Utility : While this compound’s explosive nature limits its applications, derivatives like EDTA and ethylenediamine dihydrochloride demonstrate the versatility of the ethylene diamine backbone in safer, functional roles. For example, EDTA’s chelation efficiency is critical in food preservation and medical therapies , whereas ethylenediamine dihydrochloride aids in synthesizing bioactive compounds .
  • Catalytic Applications : Ethylene diamine-functionalized materials, such as palladium catalysts, show enhanced activity in hydrogenation reactions, highlighting the amine group’s role in catalysis . However, the diperchlorate form’s instability precludes such uses.
  • Regulatory Divergence: Compounds with nitro/perchlorate groups (e.g., this compound, ethanol amine dinitrate) face strict bans, while ammonium-tolerant mutants derived from ethylenediamine illustrate its biological utility .

Q & A

Q. How to establish a collaborative research framework for high-risk studies on this compound?

  • Methodological Answer :
  • Interdisciplinary Teams : Partner with computational chemists, safety engineers, and material scientists.
  • Pre-Publication Peer Review : Circulate findings via preprint servers (e.g., arXiv) for rapid feedback.
  • Ethical Documentation : Maintain detailed hazard logs and share them through platforms like CAMEO .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylene diamine diperchlorate
Reactant of Route 2
Ethylene diamine diperchlorate

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